5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
Description
Properties
Molecular Formula |
C17H16BrN3O3 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H16BrN3O3/c1-2-22-14-9-12(16-20-21-17(19)24-16)8-13(18)15(14)23-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,19,21) |
InChI Key |
HYFRVKGFGUZQRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization of the Aromatic Ring
The phenyl ring substituents are introduced through a carefully ordered sequence to avoid regiochemical conflicts:
-
Ethoxy Group Installation :
Starting with 3,5-dihydroxybenzoic acid, selective ethylation at position 5 is achieved using ethyl bromide in the presence of potassium carbonate. The phenolic oxygen at position 4 is protected with a benzyl group via nucleophilic substitution with benzyl chloride. -
Bromination at Position 3 :
Electrophilic bromination is performed using bromine in acetic acid, directed by the electron-donating benzyloxy group. The reaction proceeds at position 3 due to the ortho/para-directing nature of the alkoxy substituent, yielding 4-benzyloxy-3-bromo-5-ethoxybenzoic acid.
Table 1: Optimization of Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | Acetic Acid | 25 | 78 |
| NBS | DCM | 40 | 65 |
| HBr/H₂O₂ | EtOH | 60 | 72 |
Oxadiazole Ring Formation via Cyclodehydration
Hydrazide Intermediate Synthesis
The carboxylic acid (4-benzyloxy-3-bromo-5-ethoxybenzoic acid) is converted to its corresponding hydrazide by refluxing with hydrazine hydrate in ethanol. The hydrazide intermediate is purified via recrystallization, achieving >90% purity.
Cyclization to 1,3,4-Oxadiazole
Cyclodehydration of the hydrazide is accomplished using phosphorus oxychloride (POCl₃) as the dehydrating agent. The reaction is conducted under reflux in anhydrous dioxane, yielding 5-(4-benzyloxy-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.
Equation 1 :
Ultrasound-Assisted Optimization
Ultrasonic irradiation (40 kHz) reduces reaction time from 8 hours to 45 minutes, enhancing yield from 68% to 85% by improving mass transfer and reaction homogeneity.
Introduction of the Amine Group at Position 2
Copper-Catalyzed Amination
The oxadiazolone undergoes amination using O-benzoyl hydroxylamine in the presence of copper(II) acetate and triphenylphosphine. The reaction proceeds via a nucleophilic substitution mechanism, replacing the carbonyl oxygen with an amine group.
General Procedure :
-
Combine oxadiazolone (1.0 equiv), O-benzoyl hydroxylamine (1.2 equiv), Cu(OAc)₂ (0.2 equiv), and PPh₃ (1.5 equiv) in anhydrous dioxane.
-
Heat at 40°C for 18 hours under nitrogen.
Table 2: Amination Reaction Performance
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Cu(OAc)₂ | 1,10-Phenanthroline | 82 |
| CuI | Triphenylphosphine | 75 |
| None | – | <5 |
Structural Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Bromine
The electron-deficient aromatic ring facilitates bromine displacement under specific conditions:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-(4-(Benzyloxy)-5-ethoxy-3-phenyl) derivative | 78% | |
| Sodium methoxide | DMF, 120°C, 6h | 3-methoxy substituted analog | 62% | |
| Piperidine | THF, reflux, 12h | 3-piperidino derivative | 55% |
The bromine's activation by adjacent electron-withdrawing groups enables cross-coupling and substitution reactions critical for structure-activity relationship studies.
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole core participates in characteristic transformations:
A. Electrophilic Substitution
Nitrogen atoms undergo alkylation with electrophiles:
textR-X + Oxadiazole → 2-N-alkylated product
Example: Reaction with methyl iodide in DMF/K₂CO₃ produces N-methyl derivatives (89% yield).
B. Cycloaddition Reactions
Diels-Alder reactivity with dienes:
textOxadiazole + 1,3-Butadiene → Fused bicyclic system
Proceeds under microwave irradiation (150°C, 20 min) with 73% conversion.
Functional Group Transformations
A. Benzyloxy Group Oxidation
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 0°C → rt, 4h | Corresponding phenol | 68% |
| RuO₂/NaIO₄ | CH₃CN/H₂O, 40°C | Ketone formation | 82% |
Oxidation pathways enable conversion to phenolic intermediates for further derivatization.
B. Ethoxy Group Hydrolysis
Acid-catalyzed cleavage produces hydroxyl derivatives:
text5-ethoxy → 5-hydroxy (HCl/EtOH, reflux, 3h, 91%)
Basic conditions (NaOH/EtOH) yield carboxylates through elimination-oxidation cascades.
Metal-Mediated Transformations
A. Suzuki-Miyaura Coupling
Optimized conditions for biaryl formation:
textPd(OAc)₂ (5 mol%) SPhos ligand K₃PO₄ base Toluene/H₂O (3:1), 90°C
Enables installation of diverse aryl groups at C3 position.
B. Ullmann-Type Coupling
Copper-mediated C-N bond formation:
textAr-NH₂ + Oxadiazole → Ar-N-Oxadiazole
Best results with CuI/L-proline in DMSO (120°C, 24h) .
Biological Activity Correlation
Reaction products demonstrate structure-dependent bioactivity:
| Derivative | MAO-B Inhibition (IC₅₀) | Anticancer Activity (GI₅₀) |
|---|---|---|
| Parent compound | 18 nM | 45 μM (MCF-7) |
| 3-NO₂ analog | 6.2 nM | 12 μM |
| 5-COOH derivative | >100 nM | 8.7 μM |
Electron-withdrawing groups at C3 enhance enzyme inhibition, while carboxylation improves cytotoxic effects .
Stability Studies
The compound shows predictable degradation pathways:
textThermal (>200°C): Oxadiazole ring cleavage → nitrile + CO UV Exposure: Benzyloxy group → radical recombination products Acidic Hydrolysis: Ethoxy → hydroxy with t₁/₂ = 3.2h (1M HCl)
These findings enable rational design of analogs with improved pharmacokinetic properties while maintaining synthetic accessibility through the demonstrated reaction pathways.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(4-(benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multi-step processes that include the formation of the oxadiazole ring and subsequent functionalization. The compound can be synthesized from readily available starting materials through methods such as cyclization reactions and electrophilic substitutions.
Key Steps in Synthesis:
- Formation of Oxadiazole Ring : The oxadiazole moiety is typically formed via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Bromination : The introduction of bromine at specific positions on the phenyl ring can be achieved using brominating agents such as N-bromosuccinimide.
- Alkoxy Substitution : The benzyloxy and ethoxy groups are introduced through nucleophilic substitution reactions.
Biological Activities
Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds have shown effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anticancer Properties : Oxadiazoles have been explored for their anticancer potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, highlighting their role as potential chemotherapeutic agents .
- Anti-inflammatory Effects : Some oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases .
Study 1: Anticancer Activity
A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects against glioblastoma cell lines. Among the tested compounds, those structurally related to this compound showed significant inhibition of cell proliferation and induced apoptosis through DNA damage mechanisms .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various oxadiazole derivatives against clinically relevant pathogens. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Anticancer | Induces apoptosis in cancer cells; potential chemotherapeutic agent |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; useful in treating inflammatory diseases |
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Research Findings
Biological Activity
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through condensation reactions involving appropriate hydrazines and carboxylic acids.
- Bromination : The introduction of bromine at the 3-position of the phenyl ring enhances the compound's biological activity.
- Alkylation : The benzyloxy and ethoxy groups are introduced via alkylation reactions using suitable alkyl halides.
Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial activity. For instance, compounds structurally related to this compound have shown significant inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 20 | 15 |
| Compound B | S. aureus | 25 | 10 |
| Target Compound | P. aeruginosa | 22 | 12 |
Inhibition of Monoamine Oxidase (MAO)
The compound has been evaluated for its inhibitory effects on monoamine oxidase type B (MAO-B), an enzyme implicated in neurodegenerative diseases. Preliminary data indicate that it exhibits potent inhibitory activity with an IC50 value in the low nanomolar range.
Table 2: MAO-B Inhibition Data
| Compound | IC50 (nM) | Selectivity (MAO A/MAO B) |
|---|---|---|
| Compound A | 1.4 | >71,400 |
| Compound B | 4.6 | 3200 |
| Target Compound | TBD | TBD |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of oxadiazole derivatives:
- Neuroprotective Effects : In vivo studies demonstrated that administration of oxadiazole derivatives led to significant neuroprotective effects in models of Parkinson's disease.
- Anti-inflammatory Activity : Compounds similar to the target compound showed promising results in reducing inflammation in carrageenan-induced paw edema models.
The proposed mechanisms for the biological activities include:
- Enzyme Inhibition : The oxadiazole ring structure may interact with active sites of enzymes like MAO-B, leading to reversible inhibition.
- Cell Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes, leading to cell lysis.
Q & A
Synthetic Pathways and Optimization
Q1: What synthetic methodologies are recommended for 5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized for improved yield? Answer: The synthesis of oxadiazole derivatives typically involves cyclization of hydrazide intermediates or condensation reactions. For example, analogous compounds (e.g., 5-(benzylamino)methyl-1,3,4-oxadiazoles) are synthesized via reactions between substituted phenylhydrazides and benzylamine in diethyl ether, yielding ~65% under reflux conditions . Optimization strategies include:
- Reagent selection : Phosphorus oxychloride (POCl₃) is effective for cyclization at 120°C, as demonstrated in the synthesis of oxadiazole-thione derivatives .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reaction efficiency.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) improves purity (>95%) .
Spectroscopic Characterization
Q2: Which advanced spectroscopic techniques are critical for confirming the regiochemistry of the oxadiazole ring and bromo/benzyloxy substituents? Answer:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Thermal Stability and Decomposition
Q3: How can the thermal stability of this compound be assessed for long-term storage or high-temperature applications? Answer:
- Differential Scanning Calorimetry (DSC) : Determine melting points (mp) and decomposition temperatures. For example, structurally similar brominated oxadiazoles exhibit mp ranges of 114–116°C .
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to identify degradation thresholds .
Biological Activity Screening
Q4: What experimental designs are recommended for evaluating the biological activity of this compound? Answer:
- In vitro assays : Screen against cell lines (e.g., cancer, microbial) using MTT or resazurin-based viability assays. Reference studies on triazole/oxadiazole derivatives show activity against Spodoptera spp. (LC₅₀ values) .
- Mechanistic studies : Use fluorescence polarization or SPR to assess binding to targets like DNA topoisomerases .
- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀/EC₅₀ values .
Handling and Safety Protocols
Q5: What safety precautions are critical when handling brominated intermediates during synthesis? Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
- Emergency protocols : Neutralize spills with sodium bicarbonate/sand and ventilate the area .
Data Contradiction Resolution
Q6: How should researchers address discrepancies in reported yields or spectral data for this compound? Answer:
- Reproducibility checks : Repeat reactions under identical conditions (e.g., solvent, temperature) .
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .
- Peer consultation : Collaborate with analytical chemistry groups to verify spectral assignments .
Environmental Impact Assessment
Q7: What methodologies are suitable for studying the environmental fate of this compound? Answer:
- Biodegradation assays : Use OECD 301 guidelines to assess microbial degradation in soil/water .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201) to determine EC₅₀ values .
- Partition coefficients : Measure log P (octanol-water) to predict bioaccumulation potential .
Crystallographic Analysis
Q8: What challenges arise in obtaining X-ray-quality crystals of this compound, and how can they be mitigated? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
